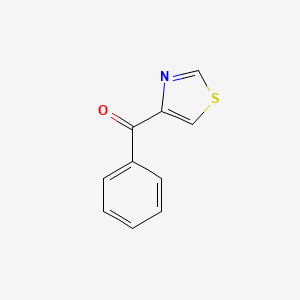

4-Benzoyl-1,3-thiazole

Vue d'ensemble

Description

4-Benzoyl-1,3-thiazole is a heterocyclic organic compound featuring a thiazole ring substituted with a benzoyl group at the fourth position Thiazoles are known for their aromatic five-membered ring structure containing one sulfur and one nitrogen atom

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

- Industrial production often utilizes base-induced cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates, enabling efficient synthesis of 4,5-disubstituted thiazoles .

Types of Reactions:

Substitution: Electrophilic substitution reactions occur at the C-5 position, while nucleophilic substitution can take place at the C-2 position.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, molecular oxygen.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products:

- Oxidation and reduction reactions yield various oxidized and reduced thiazole derivatives, respectively. Substitution reactions produce a wide range of substituted thiazole compounds .

Applications De Recherche Scientifique

Synthesis of 4-Benzoyl-1,3-thiazole Derivatives

The synthesis of this compound derivatives typically involves the reaction of benzoyl isothiocyanate with suitable amines or thioamides. The resulting compounds can be modified through various chemical reactions to enhance their biological activity. For example, the introduction of different substituents on the thiazole ring can significantly impact the pharmacological profile of these compounds .

Anti-inflammatory Activity

Research has demonstrated that this compound derivatives exhibit notable anti-inflammatory properties. A study synthesized several derivatives and evaluated their activity using an analogue-based drug design approach. The most promising compounds displayed dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical enzymes in the inflammatory pathway .

Anticancer Potential

This compound derivatives have shown significant anticancer activity against various cancer cell lines. For instance, specific analogues were tested against human glioblastoma and melanoma cells, demonstrating potent cytotoxic effects with IC50 values indicating strong selectivity towards cancer cells . The mechanism often involves the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cancer cell division .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against a range of pathogens including bacteria and fungi. Compounds derived from this scaffold exhibited potent activity against Gram-positive and Gram-negative bacteria as well as fungal strains. The structure-activity relationship (SAR) studies indicated that specific substitutions on the thiazole ring enhance antimicrobial potency .

Case Study 1: Anti-inflammatory Agents

A series of 4-benzyl-1,3-thiazole derivatives were synthesized and screened for anti-inflammatory activity. Among them, RS31 emerged as a leading compound due to its favorable pharmacokinetic properties and significant reduction in inflammatory markers in preclinical models .

Case Study 2: Anticancer Activity

A novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamide was developed and tested against A549 human lung adenocarcinoma cells. This compound showed a strong apoptotic effect with an IC50 value significantly lower than standard chemotherapeutics like cisplatin .

Case Study 3: Antimicrobial Efficacy

In a study evaluating the antimicrobial potential of newly synthesized thiazoles, compounds demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values indicating effective inhibition at low concentrations .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 4-Benzoyl-1,3-thiazole involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: It inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways.

Anticancer Activity: It induces apoptosis in cancer cells by targeting specific enzymes and signaling pathways involved in cell proliferation.

Anti-inflammatory Activity: It inhibits the synthesis of prostaglandins by blocking the cyclo-oxygenase enzyme.

Comparaison Avec Des Composés Similaires

4-Benzyl-1,3-thiazole: Similar structure but with a benzyl group instead of a benzoyl group.

2-Aminobenzothiazole: Contains an amino group at the second position and a fused benzene ring.

Sulfathiazole: A sulfonamide antibiotic with a thiazole ring.

Uniqueness:

Activité Biologique

4-Benzoyl-1,3-thiazole is a compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the thiazole family, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the benzoyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Aspergillus niger | 100 µg/mL |

The compound showed promising results against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus niger. These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated significant antiproliferative effects against various cancer cell lines.

Case Study: Anticancer Effects

A study investigated the effects of this compound on A549 lung carcinoma cells. The compound exhibited an IC50 value of 16 µM, indicating a moderate level of potency in inhibiting cancer cell proliferation. Molecular docking studies revealed that it binds effectively to the colchicine binding site on tubulin, disrupting microtubule dynamics .

Table 2: Antiproliferative Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung carcinoma) | 16 |

| SGC-7901 (Gastric cancer) | 12 |

| T47D (Breast carcinoma) | 20 |

These results highlight the potential of this compound as an anticancer agent through its ability to inhibit tubulin polymerization and induce cell cycle arrest at the G2/M phase .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Tubulin Inhibition : The compound's ability to bind to the colchicine site on tubulin interferes with microtubule formation, which is crucial for cell division.

- Antioxidant Properties : Some derivatives of thiazoles have shown antioxidant activity, which may contribute to their anticancer effects by mitigating oxidative stress in cells .

Propriétés

IUPAC Name |

phenyl(1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-10(9-6-13-7-11-9)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCLLNBFQNCVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128979-10-2 | |

| Record name | 4-benzoyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.